(Z)-3-(1,3-Benzodioxol-5-yl)-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide
Description
(Z)-3-(1,3-Benzodioxol-5-yl)-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide is a synthetic organic compound featuring a benzodioxole moiety fused to a propenamide backbone. Its structure includes:
- A cyano group at the α-position of the enamide, enhancing electrophilicity and reactivity.
- An enamide linkage (C=C-NH-CO), which stabilizes the Z-configuration via intramolecular hydrogen bonding.
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O5/c18-13-7-12(21(23)24)2-3-14(13)20-17(22)11(8-19)5-10-1-4-15-16(6-10)26-9-25-15/h1-7H,9H2,(H,20,22)/b11-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOYNWCYLIKRTH-WZUFQYTHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(1,3-Benzodioxol-5-yl)-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 408.2 g/mol. It features a benzodioxole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 408.2 g/mol |
| LogP | 2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Bromination : Introduction of the bromine atom at the desired position on the benzodioxole.
- Formation of the Enamide : The reaction of the bromo compound with appropriate amines to form the final product through nucleophilic substitution.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, compounds similar to this compound exhibit selective inhibition of Src family kinases (SFKs), which play a critical role in cancer progression .
In vitro assays demonstrate that this compound can inhibit cell proliferation in various cancer cell lines, including breast and pancreatic cancers. The mechanism appears to involve the disruption of key signaling pathways associated with cell growth and survival.
The proposed mechanism involves:
- Inhibition of Kinase Activity : The compound selectively inhibits SFKs at low nanomolar concentrations.
- Induction of Apoptosis : Treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by caspase activation assays.
Case Studies
- Study on Breast Cancer Cells :
- Pancreatic Cancer Model :
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a family of cyanoenamides with varying aryl substituents. Below is a comparative analysis with structurally similar compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Electronic Effects: The nitro group in the target compound enhances electrophilicity compared to analogs with halogens (Cl, Br) or sulfonamides. This may increase reactivity in nucleophilic aromatic substitution . The cyano group stabilizes the enamide’s Z-configuration, a feature shared across analogs .
Sulfamoyl and sulfonyl groups in analogs improve water solubility and hydrogen-bonding capacity, which are absent in the nitro-containing target compound .
Biological Relevance: Analogs with sulfonamide/sulfonyl groups (e.g., ) are often associated with enzyme inhibition due to interactions with active-site residues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
